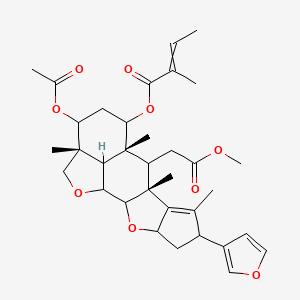
Margosan-O; Azadriactin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salannin is a tetranortriterpenoid compound isolated from the seeds of the neem tree (Azadirachta indica) It is one of the many bioactive compounds found in neem, known for its insecticidal and antifeedant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Salannin can be extracted from neem seeds using various extraction techniques. One common method involves the use of solvents such as ethanol or methanol to extract the compound from the seed kernels. The extract is then subjected to chromatographic techniques to isolate and purify salannin .
Industrial Production Methods: Industrial production of salannin typically involves large-scale extraction from neem seeds. The seeds are first cleaned and dried, then ground into a fine powder. The powder is subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to obtain pure salannin .
Chemical Reactions Analysis
Types of Reactions: Salannin undergoes various chemical reactions, including photolysis, oxidation, and cycloaddition reactions.
Common Reagents and Conditions:
Major Products:
Photolysis Products: Δ17-isosalanninolide, isosalanninolide, and salanninolide.
Oxidation Products: Various peroxide intermediates.
Scientific Research Applications
Mechanism of Action
Salannin exerts its effects primarily through its interaction with insect hormonal pathways. It acts as an insect growth regulator by inhibiting the synthesis of ecdysteroids and juvenile hormones, which are crucial for insect development and reproduction . This disruption leads to prolonged larval stages, reduced pupal weight, and increased mortality in insects .
Comparison with Similar Compounds
Azadirachtin: Known for its potent insecticidal properties, azadirachtin is more widely studied and used compared to salannin.
Nimbin: Exhibits anti-inflammatory and antimicrobial activities, similar to salannin.
Gedunin: Known for its antimalarial and antifungal properties.
Uniqueness of Salannin: While salannin shares some biological activities with these compounds, its unique chemical structure and specific mode of action make it a valuable addition to the arsenal of natural bioactive compounds. Its ability to disrupt insect hormonal pathways sets it apart from other neem-derived compounds .
Properties
Molecular Formula |
C34H44O9 |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
[(9R,11R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/t21?,22?,23?,24?,25?,28?,29?,30?,32-,33+,34-/m1/s1 |
InChI Key |
CJHBVBNPNXOWBA-GFFATCCTSA-N |
Isomeric SMILES |
CC=C(C)C(=O)OC1CC([C@]2(COC3C2[C@]1(C([C@]4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















